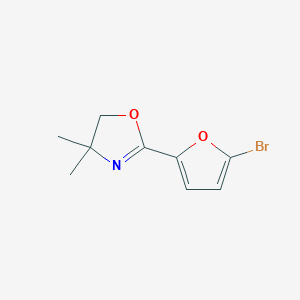
2-(5-Bromofuran-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromofuran-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features both furan and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the bromination of furan derivatives followed by cyclization reactions. One common method involves the bromination of furan at the 5-position using molecular bromine in a solvent like 1,2-dichloroethane . The resulting 5-bromofuran derivative is then subjected to cyclization with appropriate reagents to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromofuran-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl-containing derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PhI(OAc)2 in combination with TEMPO are used for oxidation under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like triethylamine (Et3N).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups like amines or thiols .
Scientific Research Applications
2-(5-Bromofuran-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular pathways involved in signal transduction, affecting processes like cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
5-Bromofuran-2-yl)methanamine: Similar in structure but with an amine group instead of the oxazole ring.
5-Bromofuran-2-yl)methyl)malonate: Contains a malonate group instead of the oxazole ring.
4-(5-Bromofuran-2-yl)benzonitrile: Features a benzonitrile group instead of the oxazole ring.
Uniqueness
2-(5-Bromofuran-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both furan and oxazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
207863-07-8 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C9H10BrNO2/c1-9(2)5-12-8(11-9)6-3-4-7(10)13-6/h3-4H,5H2,1-2H3 |
InChI Key |
ZKEASIZDEJXFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(O2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


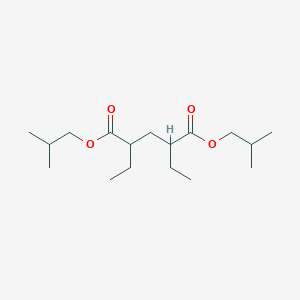
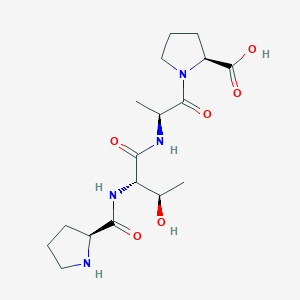
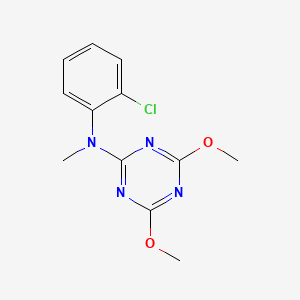
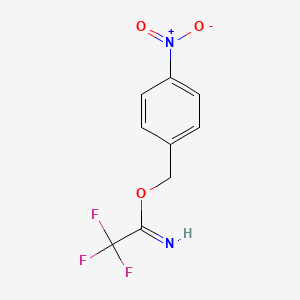
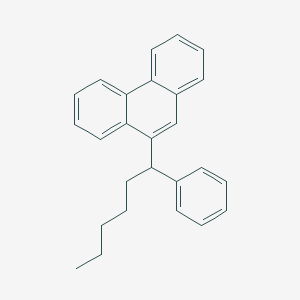
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)
![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
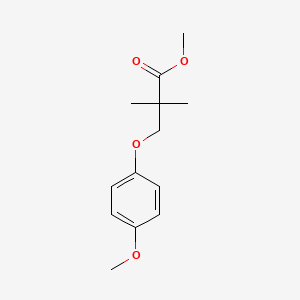
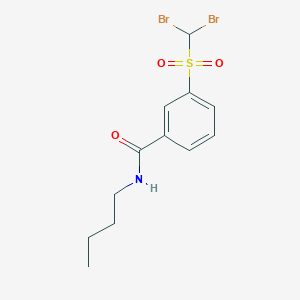

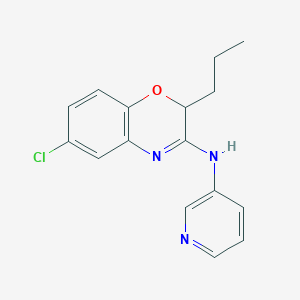
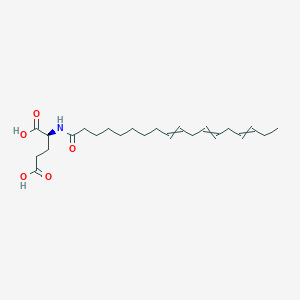
![[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid](/img/structure/B14238185.png)
![9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole](/img/structure/B14238193.png)
